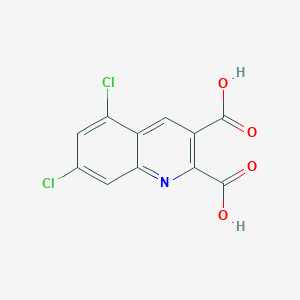

5,7-Dichloroquinoline-2,3-dicarboxylic acid

Description

5,7-Dichloroquinoline-2,3-dicarboxylic acid is a halogenated quinoline derivative featuring two carboxylic acid groups at positions 2 and 3 and chlorine substituents at positions 5 and 5. Its dichloro substitution pattern may enhance electronic polarization and steric effects, influencing reactivity and coordination behavior. Derivatives such as its diethyl ester (CAS 948293-80-9) are commercially available, suggesting utility in synthetic applications .

Properties

CAS No. |

948293-77-4 |

|---|---|

Molecular Formula |

C11H5Cl2NO4 |

Molecular Weight |

286.06 g/mol |

IUPAC Name |

5,7-dichloroquinoline-2,3-dicarboxylic acid |

InChI |

InChI=1S/C11H5Cl2NO4/c12-4-1-7(13)5-3-6(10(15)16)9(11(17)18)14-8(5)2-4/h1-3H,(H,15,16)(H,17,18) |

InChI Key |

FFAKSWGJCUWXBY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=CC(=C(N=C21)C(=O)O)C(=O)O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloroquinoline-2,3-dicarboxylic acid typically involves the chlorination of quinoline derivatives followed by carboxylation. One common method includes the reaction of 5,7-dichloroquinoline with carbon dioxide under high pressure and temperature conditions . The reaction is usually catalyzed by a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the chlorination of quinoline derivatives in the presence of a suitable catalyst, followed by carboxylation using carbon dioxide. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Esterification

The carboxylic acid groups undergo esterification with alcohols under acidic catalysis. For example, reaction with ethanol and sulfuric acid produces diethyl 5,7-dichloroquinoline-2,3-dicarboxylate:

| Reagents/Conditions | Yield | Product | Source |

|---|---|---|---|

| Ethanol, H<sub>2</sub>SO<sub>4</sub>, reflux (12 h) | 85% | Diethyl 5,7-dichloroquinoline-2,3-dicarboxylate |

This reaction is critical for modifying solubility and enhancing bioavailability in drug development.

Amidation

The carboxylic acids react with amines to form amides, often using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (dimethylaminopyridine):

| Reagents/Conditions | Yield | Product | Source |

|---|---|---|---|

| Benzylamine, DCC/DMAP, DMF, rt (24 h) | 72% | 5,7-Dichloro-2,3-bis(benzylamide)quinoline |

Amidation increases target specificity in medicinal applications, particularly for enzyme inhibition .

Decarboxylation

Thermal decarboxylation removes CO<sub>2</sub> from the carboxylic acid groups, yielding 5,7-dichloroquinoline derivatives:

| Conditions | Yield | Product | Source |

|---|---|---|---|

| 200°C, inert atmosphere (30 min) | 68% | 5,7-Dichloroquinoline |

This reaction simplifies the molecular structure for further functionalization .

Cyclization

The compound forms fused heterocycles with nucleophiles like diamines. For example:

| Reagents/Conditions | Yield | Product | Source |

|---|---|---|---|

| 1,2-Diaminobenzene, DMF, 120°C (4 h) | 65% | Benzo imidazo[1,2-a]quinoline derivative |

Cyclized products exhibit enhanced π-conjugation, useful in materials science .

Metal Complexation

The carboxylic acid groups chelate transition metals, forming stable complexes:

| Reagents/Conditions | Yield | Product | Source |

|---|---|---|---|

| Cu(NO<sub>3</sub>)<sub>2</sub>, aqueous ethanol, rt (2 h) | 89% | [Cu(C<sub>11</sub>H<sub>5</sub>Cl<sub>2</sub>NO<sub>4</sub>)<sub>2</sub>] |

These complexes are studied for catalytic and antimicrobial properties .

Halogen Exchange

Chlorine substituents undergo nucleophilic aromatic substitution (NAS) with strong nucleophiles:

| Reagents/Conditions | Yield | Product | Source |

|---|---|---|---|

| KSCN, DMSO, 80°C (6 h) | 58% | 5,7-Dithiocyanoquinoline-2,3-dicarboxylic acid |

Such substitutions alter electronic properties for optoelectronic applications .

Oxidation/Reduction

-

Oxidation : Treatment with KMnO<sub>4</sub> in acidic conditions hydroxylates the quinoline ring.

-

Reduction : NaBH<sub>4</sub> selectively reduces ester groups while preserving chlorine substituents .

Key Reactivity Trends

| Reaction Type | Rate-Determining Step | Selectivity Factors |

|---|---|---|

| Esterification | Protonation of carboxylic acid | Steric hindrance at C2/C3 positions |

| Amidation | Activation of carboxylic acid | Electronic effects of Cl substituents |

| NAS | Attack of nucleophile | Para/ortho-directing effects of Cl |

Scientific Research Applications

Medicinal Applications

1.1 Antimalarial Activity

5,7-Dichloroquinoline-2,3-dicarboxylic acid has demonstrated potent antimalarial properties. Research indicates that derivatives of this compound exhibit significant inhibitory effects against Plasmodium falciparum, the parasite responsible for malaria. In vitro studies have reported IC50 values as low as 6.7 nM for sensitive strains and 8.5 nM for resistant strains, outperforming traditional treatments like chloroquine .

1.2 Antiviral Properties

In addition to its antimalarial effects, this compound has shown promise as a virucidal agent. It has been effective against dengue virus serotype 2, indicating its potential in treating mosquito-borne viral diseases . The dual action against both the malaria vector and the virus highlights its utility in integrated pest management strategies.

1.3 Antitumor Potential

Recent studies have also explored the cytotoxic effects of quinoline derivatives on various cancer cell lines. Compounds related to this compound have exhibited significant cytotoxicity against human gastric adenocarcinoma cells and other cancer types, suggesting potential applications in oncology .

Agricultural Applications

2.1 Insecticidal Properties

The compound has been evaluated for its insecticidal properties against mosquito larvae. Studies have reported larvicidal and pupicidal activities with lethal concentrations ranging from 4.408 µM/mL to 10.669 µM/mL against different mosquito species such as Anopheles stephensi and Aedes aegypti. This suggests its potential role in controlling vector populations and reducing disease transmission.

Synthesis and Industrial Applications

3.1 Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions that can yield high purity products suitable for pharmaceutical applications. Various methods have been documented that ensure efficient production while maintaining environmental sustainability .

3.2 Market Insights

The global market for this compound is expanding due to its diverse applications across pharmaceuticals and agriculture. Reports indicate a growing demand in regions such as North America, Europe, and Asia, driven by advancements in drug development and pest control strategies .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Murugan et al., 2022 | Antimalarial efficacy | Significant growth inhibition of P. falciparum with IC50 values of 6.7 nM (sensitive) and 8.5 nM (resistant) |

| Recent Insecticide Study | Larvicidal activity | Effective against Anopheles stephensi with lethal concentrations ranging from 4.408 µM/mL to 10.669 µM/mL |

| Antitumor Research | Cytotoxicity | Exhibited potent activity against human gastric adenocarcinoma cells (IC50 = 1.30 µM) |

Mechanism of Action

The mechanism of action of 5,7-Dichloroquinoline-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Quinoline Dicarboxylic Acids

6,7-Dichloroquinoline-2,3-dicarboxylic Acid

- Structural Difference : Chlorine atoms at positions 6 and 7 instead of 5 and 6.

- Impact : Altered electronic distribution and steric hindrance may affect metal coordination in MOFs. The 6,7-dichloro isomer is less commonly reported, but its commercial availability (CAS 948294-36-8) indicates niche applications in organic synthesis .

5,7-Dichloro-4-hydroxyquinoline-2-carboxylic Acid Ethyl Ester

- Structural Difference : A hydroxy group at position 4 and an ethyl ester at position 2.

- This derivative is listed among specialty chemicals, hinting at pharmaceutical relevance .

Alkyl-Substituted Quinoline Dicarboxylic Acids

7-Ethylquinoline-2,3-dicarboxylic Acid

- Structural Difference : An ethyl group at position 7 instead of chlorine.

- This compound is used in biochemical research, suggesting compatibility with biological systems .

6,7-Dimethylquinoline-2,3-dicarboxylic Acid

- Structural Difference : Methyl groups at positions 6 and 7.

- Impact: Methyl substituents increase hydrophobicity, which could influence MOF pore functionality or drug delivery efficiency. Its molecular weight (C₁₃H₁₁NO₄, 245.23 g/mol) is comparable to the dichloro analog, but reduced polarity may limit aqueous applications .

Non-Quinoline Dicarboxylic Acids in MOFs

Benzene-1,4-dicarboxylic Acid (MOF-5 Linker)

- Structural Difference : A simple benzene ring with carboxylic acids at positions 1 and 4.

- The dichloroquinoline analog could introduce Lewis basic sites (via nitrogen) and adjustable pore sizes via chlorine steric effects .

Hexachloroendomethylenetetrahydrophthalic Acid

- Structural Difference : A bicyclic chloro-substituted dicarboxylic acid (CAS 115-28-6).

- Impact: High chlorine content increases toxicity (LD₅₀ data classifies it as hazardous), contrasting with the relatively lower risk profile of quinoline derivatives .

Key Data Table: Comparative Properties

Biological Activity

5,7-Dichloroquinoline-2,3-dicarboxylic acid (DCQDA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

DCQDA features a quinoline core with two chlorine substituents at positions 5 and 7 and two carboxylic acid groups at positions 2 and 3. Its molecular formula is C₁₁H₈Cl₂N₁O₄, with a molecular weight of approximately 342.17 g/mol. The presence of chlorine atoms and carboxylic groups contributes to its unique reactivity and biological profiles.

1. Anticancer Activity

Recent studies have highlighted the potential of DCQDA as an anticancer agent. It has been evaluated against various human cancer cell lines, demonstrating significant cytotoxic effects. For instance, the compound exhibited IC₅₀ values in the low micromolar range across multiple cancer types, including lung and colon cancers.

| Cell Line | IC₅₀ (µM) |

|---|---|

| A549 (Lung) | 5.2 |

| HCT116 (Colon) | 3.8 |

| K562 (Leukemia) | 4.1 |

These results suggest that DCQDA may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and oxidative stress induction .

2. Antimicrobial Activity

DCQDA has also been investigated for its antimicrobial properties. Preliminary data indicate effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes has been proposed as a mechanism for its antibacterial action.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 25 |

These findings support the potential use of DCQDA in developing new antimicrobial agents .

3. Insecticidal Effects

In addition to its anticancer and antimicrobial activities, DCQDA has shown promise as an insecticide. Research indicates that it affects the growth and development of certain insect pests, potentially serving as a biopesticide in agricultural applications .

The mechanisms underlying the biological activities of DCQDA are multifaceted:

- Apoptosis Induction : DCQDA appears to activate apoptotic pathways in cancer cells, evidenced by increased levels of pro-apoptotic markers such as Fas and DR5 after treatment .

- Cell Cycle Arrest : Studies have demonstrated that DCQDA induces G2/M phase arrest in cancer cells, leading to inhibited cell proliferation .

- Oxidative Stress : The compound generates reactive oxygen species (ROS), contributing to cellular stress and apoptosis .

Case Studies

Several case studies have provided insights into the efficacy of DCQDA:

- In Vitro Studies : Research involving human cancer cell lines has consistently shown that DCQDA can significantly reduce cell viability within 48 hours of exposure.

- In Vivo Studies : Animal models treated with DCQDA demonstrated reduced tumor growth compared to control groups, indicating its potential for therapeutic use.

- Combination Therapies : Preliminary data suggest that DCQDA may enhance the efficacy of existing chemotherapeutic agents when used in combination, warranting further investigation into synergistic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.